3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea
Description
The compound 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a urea derivative featuring a tetrazole ring substituted with a 4-ethoxyphenyl group and a phenylethyl side chain. Urea moieties are known for their hydrogen-bonding capabilities, which often enhance binding affinity to biological targets . The tetrazole ring, a bioisostere for carboxylic acids, contributes to increased metabolic stability and bioavailability compared to carboxylate-containing analogs .
Structurally, this compound belongs to a class of heterocyclic ureas with applications in medicinal chemistry, particularly in targeting enzymes or receptors where urea and tetrazole functionalities play critical roles. Its synthesis likely involves coupling a tetrazole-containing amine with a phenylethyl isocyanate intermediate, following methodologies analogous to those reported for related urea derivatives .
Properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-2-27-17-10-8-16(9-11-17)25-18(22-23-24-25)14-21-19(26)20-13-12-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H2,20,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRWEZQMNAGYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Phenylethyl Group: The tetrazole intermediate is then reacted with 2-phenylethyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced tetrazole derivatives.
Substitution: Various substituted tetrazole compounds.
Scientific Research Applications
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties based on evidence from diverse sources:
*Estimated based on structural analysis.
Key Structural and Functional Comparisons:
Heterocyclic Core: The target compound’s tetrazole ring distinguishes it from triazole (e.g., ) or pyrazole (e.g., ) analogs. Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~10), enhancing solubility in physiological conditions and mimicking carboxylate groups in drug-receptor interactions .
Substituent Effects: The 4-ethoxyphenyl group in the target compound provides electron-donating effects compared to the 4-fluorophenyl in BF05596 , which may alter π-π stacking interactions or metabolic stability.
Synthetic Accessibility :
- Urea derivatives like BF05596 and BF16476 are synthesized via nucleophilic substitution or coupling reactions, with yields exceeding 75% . The target compound’s synthesis may follow similar routes but could face challenges in regioselectivity due to the tetrazole’s reactivity.
Biological Activity Trends :
- Triazolone derivatives (e.g., ) demonstrate antimicrobial and analgesic activities, suggesting that the target compound’s tetrazole-urea scaffold may exhibit similar or enhanced effects.
- Thiazole-based ureas (e.g., 11a ) are prioritized in anticancer research due to thiazole’s role in kinase inhibition, whereas tetrazoles are explored in angiotensin II receptor antagonists .
Research Findings and Implications
- Structural Insights: The planarity of the tetrazole ring and the conformation of the phenylethyl group may influence crystal packing or target binding.
- Metabolic Stability : Tetrazoles resist esterase-mediated hydrolysis better than carboxylates, making the target compound a candidate for oral drug development .
- Knowledge Gaps: No direct bioactivity data exist for the target compound. Further studies should focus on enzyme inhibition assays (e.g., COX-2, ACE) and pharmacokinetic profiling.
Biological Activity
3-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(2-phenylethyl)urea is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a tetrazole ring, which is known for enhancing bioactivity and solubility properties, making it a candidate for various therapeutic applications.
Structure and Properties
The molecular structure of this compound can be described as follows:
| Component | Description |
|---|---|
| Tetrazole Ring | Enhances biological activity and solubility |
| Ethoxyphenyl Group | Contributes to hydrophobic interactions |
| Urea Moiety | Involved in hydrogen bonding and receptor interactions |
This combination of structural features suggests that the compound may exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.
Anticancer Activity
Research indicates that derivatives of urea compounds often possess significant anticancer properties. For instance, a study on structurally similar compounds demonstrated that modifications to the urea moiety can lead to enhanced inhibition of cancer cell proliferation. The introduction of alkyl or aryl groups has been shown to improve activity against various cancer cell lines.
In particular, the tetrazole ring's presence is notable for its ability to mimic nucleotides, potentially interfering with DNA synthesis in cancer cells. This mechanism has been observed in related compounds where IC50 values were reported as low as 13 nM against specific cancer targets .
Anti-inflammatory Properties
Compounds containing tetrazole rings have also been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses. In vitro studies have shown that certain tetrazole derivatives can significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages.
Case Studies
Several studies have explored the biological activities of tetrazole-containing compounds:
- Complement Inhibition : A series of urea derivatives were synthesized and tested for their ability to inhibit complement pathways. One derivative exhibited remarkable inhibition with an IC50 value of 13 nM, indicating strong potential for therapeutic application in autoimmune diseases .
- Anti-cancer Screening : In a high-throughput screening assay involving various cancer cell lines, multiple derivatives demonstrated cytotoxic effects with varying degrees of potency. The presence of the ethoxyphenyl group was associated with increased activity against breast and colon cancer cells.
The proposed mechanism of action for this compound involves:
- Binding to Receptors : The compound may interact with specific receptors or enzymes involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
